16alpha-Fluoro-17beta-estradiol

Overview

Description

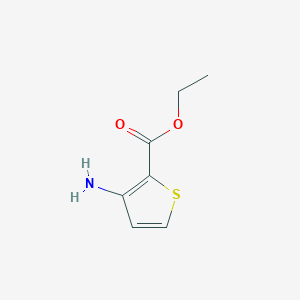

. It is an analog of estrogen and plays a crucial role in detecting estrogen receptor-positive breast cancer lesions using positron emission tomography (PET) imaging. The compound’s chemical structure is [18F]16α-fluoro-3,17β-diol-estratriene-1,3,5(10) .

Scientific Research Applications

Fluoroestradiol F-18 has several critical applications:

Breast Cancer Imaging: It helps visualize estrogen receptor-positive lesions, aiding in diagnosis and treatment planning.

Research: Scientists use it to study estrogen receptor distribution and expression in various tissues.

Drug Development: Researchers explore its potential as a tool for evaluating new estrogen-based therapies.

Mechanism of Action

Target of Action

16alpha-Fluoro-17beta-estradiol, also known as FES, is a radiolabeled form of estradiol . Its primary target is the estrogen receptor (ER) . ERs are expressed in several brain areas of various animal species and play a crucial role in various physiological processes .

Mode of Action

FES binds to ERs, allowing for the noninvasive identification of functional ER distribution . This binding allows FES to exert its effects on cells. For example, both this compound and 17 beta-estradiol have been shown to suppress inflammation through their effects on ERα and NFκB-p65 .

Biochemical Pathways

The binding of FES to ERs affects several biochemical pathways. Estrogen receptors are known to play a crucial role in suppressing the development of chronic inflammatory diseases and mitigating the impact of inflammation that occurs in diseases such as obesity and type II diabetes mellitus . Therefore, the binding of FES to ERs can influence these pathways and have downstream effects on inflammation and related processes .

Pharmacokinetics

The pharmacokinetics of FES involve its uptake and distribution in the body. FES uptake is evaluated qualitatively and quantitatively, and is associated with response and with ER expression . .

Result of Action

The binding of FES to ERs results in molecular and cellular effects. For example, both this compound and 17 beta-estradiol have been shown to decrease markers of inflammation such as Tnf-α and Il-6, and increase the anti-inflammatory markers Il-4 and IL-6 receptor (Il-6ra) in cells . These effects can have significant implications for diseases characterized by inflammation.

Action Environment

The action of FES can be influenced by various environmental factors. For instance, the imaging procedure used to detect FES uptake can affect the results . Furthermore, the presence of ER-negative lesions can influence the effectiveness of FES . .

Future Directions

Biochemical Analysis

Biochemical Properties

16alpha-Fluoro-17beta-estradiol plays a significant role in biochemical reactions involving estrogen receptors. It interacts primarily with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are nuclear hormone receptors that regulate gene expression in response to estrogen binding. The fluorinated compound binds to these receptors with high affinity, mimicking the action of natural estradiol. This interaction leads to the activation or repression of target genes involved in various physiological processes, including cell growth, differentiation, and metabolism .

Cellular Effects

The effects of this compound on cellular processes are profound. In estrogen receptor-positive cells, such as certain breast cancer cells, the compound can modulate cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the proliferation of cancer cells by activating estrogen-responsive genes that promote cell division and survival . Additionally, this compound can affect cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with estrogen receptorsThis interaction recruits coactivator or corepressor proteins, leading to changes in gene transcription . The compound can also influence the activity of other transcription factors and signaling molecules, further modulating gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under physiological conditions, with a half-life that allows for sustained interaction with estrogen receptors In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular behavior, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively mimic the action of natural estradiol, promoting estrogen receptor-mediated responses without significant toxicity . At higher doses, it may induce adverse effects, such as hormonal imbalances and toxicity in estrogen-sensitive tissues . Studies in animal models have also identified threshold effects, where the compound’s efficacy and safety profile change significantly with varying dosages .

Metabolic Pathways

This compound is metabolized through pathways similar to those of natural estradiol. It undergoes phase I and phase II metabolic reactions, including hydroxylation, glucuronidation, and sulfation . These metabolic processes are mediated by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases, which modify the compound to facilitate its excretion . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to sex hormone-binding globulin (SHBG) in the bloodstream, which regulates its bioavailability and distribution to target tissues . The compound’s localization and accumulation within cells are influenced by its affinity for estrogen receptors and its ability to cross cell membranes . These factors determine its effectiveness in reaching and interacting with target sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Upon entering the cell, the compound can localize to the nucleus, where it interacts with estrogen receptors and modulates gene expression . It may also be directed to other cellular compartments, such as the cytoplasm or mitochondria, depending on the presence of targeting signals or post-translational modifications . These localization patterns can affect the compound’s ability to influence cellular processes and responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoroestradiol F-18 involves introducing a fluorine-18 isotope into the estradiol backbone. The most common method is nucleophilic substitution, where [18F]fluoride ions react with a precursor molecule. The reaction conditions typically include a suitable solvent, a base (e.g., potassium carbonate), and a phase-transfer catalyst. The final product is purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Fluoroestradiol F-18 is produced in specialized facilities equipped with cyclotrons for isotope production. These facilities follow strict quality control measures to ensure the safety and efficacy of the radiopharmaceutical .

Chemical Reactions Analysis

Types of Reactions: Fluoroestradiol F-18 primarily undergoes nucleophilic substitution reactions, where the fluorine-18 atom replaces a leaving group (usually a hydroxyl group). These reactions are essential for incorporating the radioactive fluorine isotope into the estradiol structure.

Common Reagents and Conditions:Precursor: Estradiol derivative

Reagents: [18F]fluoride ions, potassium carbonate

Solvent: Organic solvent (e.g., acetonitrile)

Catalyst: Phase-transfer catalyst (e.g., tetrabutylammonium bicarbonate)

Major Products: The major product is [18F]16α-fluoroestradiol, which retains the estrogenic backbone while incorporating the fluorine-18 label.

Comparison with Similar Compounds

Fluoroestradiol F-18 stands out due to its specific binding to ERs. Similar compounds include [18F]fluorodeoxyglucose (FDG) for general tumor imaging and [18F]flutemetamol for amyloid plaque detection in Alzheimer’s disease .

- Cerianna - fluoroestradiol F-18 injection

- Katzenellenbogen JA. “The quest for improving the management of breast cancer by functional imaging: The discovery and development of 16α-[18F]fluoroestradiol (FES), a PET radiotracer for the estrogen receptor, a historical review.” Nucl. Med. Biol. 2020;92:24–37.

- ZIONEXA: Fluoroestradiol F-18

- Liao GJ et al. “18F-Fluoroestradiol PET: Current Status and Potential Future Clinical Applications.” J. Nucl. Med. 2016;57(8):1269–75

Properties

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-16-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLLNMRYZGUVMA-ZXXIGWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)F)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027871 | |

| Record name | 16alpha-Fluoroestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92817-10-2 | |

| Record name | Fluoroestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092817102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16alpha-Fluoroestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOROESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVI5P34A3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Phenylethyl)piperidin-4-yl]methanol](/img/structure/B1336640.png)